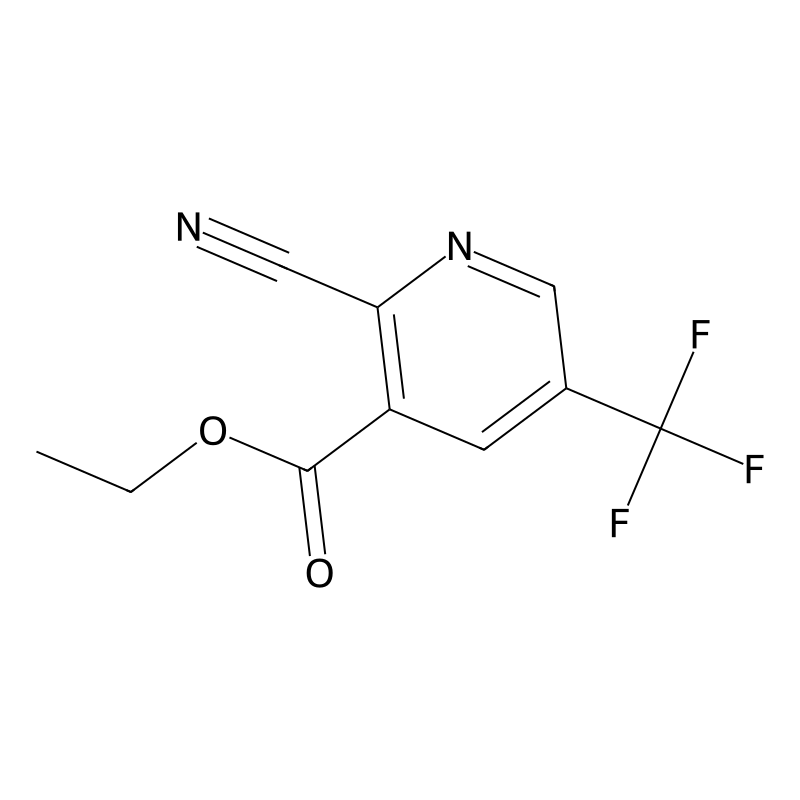Ethyl 2-cyano-5-(trifluoromethyl)nicotinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Organic Chemistry
Specific Scientific Field: Organic Chemistry.
Summary of the Application: Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is used in the synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines.
Methods of Application or Experimental Procedures: Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods.
Summary of the Results or Outcomes: The result of this process is a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives.
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C10H7F3N2O2 and a molecular weight of 244.17 g/mol. It features a cyano group and a trifluoromethyl group attached to a nicotinic acid derivative. The compound is recognized for its potential in pharmaceutical applications due to its unique chemical structure, which enhances its reactivity and biological activity .
- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, making it a useful intermediate in synthesizing more complex molecules.
- Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form carboxylic acids.
- Reduction: The cyano group can also be reduced to primary amines using reducing agents like lithium aluminum hydride .
The biological activity of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate has been investigated in various contexts:
- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Antitumor Activity: Some derivatives of nicotinic acid have shown promise in inhibiting tumor growth, suggesting that this compound may have similar effects .
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug design.
Several synthetic routes have been developed for producing Ethyl 2-cyano-5-(trifluoromethyl)nicotinate:
- Condensation Reactions: One common method involves the condensation of nicotinic acid derivatives with trifluoromethylated reagents, followed by the introduction of a cyano group through nucleophilic substitution.
- Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies to introduce the cyano and trifluoromethyl groups selectively.
- Use of Catalysts: Transition metal catalysts can facilitate the formation of the desired product under milder conditions, improving yield and reducing by-products .
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate finds applications in several areas:
- Pharmaceuticals: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting microbial infections or cancer.
- Agriculture: The compound may be utilized in developing agrochemicals due to its potential herbicidal or fungicidal properties.
- Material Science: Its unique properties allow it to be explored as a building block for advanced materials .
Studies on Ethyl 2-cyano-5-(trifluoromethyl)nicotinate's interactions with biological systems are essential for understanding its efficacy and safety:
- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential side effects.
- Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can help predict its biological effects and toxicity .
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Cyano-5-(trifluoromethyl)nicotinic acid | 1360930-51-3 | 0.90 |
| Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | 445-71-6 | 0.86 |
| 6-Cyano-5-(difluoromethyl)-4-(trifluoromethyl)nicotinic acid | 1805578-56-6 | 0.88 |
| 2-Cyano-3-(difluoromethyl)-5-(trifluoromethyl)isonicotinic acid | 1805286-75-2 | 0.85 |
Uniqueness
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is unique due to its specific combination of functional groups that enhance its reactivity and potential biological activities compared to similar compounds. Its trifluoromethyl group significantly influences its electronic properties, making it particularly valuable in medicinal chemistry.








